molecular formula C16H24ClN3O2 B1401050 tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate CAS No. 1361112-59-5

tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B1401050
CAS No.: 1361112-59-5
M. Wt: 325.83 g/mol
InChI Key: OWUUTBYQYASHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of a piperidine derivative with a chloropyridazine compound under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a chloropyridazine moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-11-5-4-6-13(20)9-7-12-8-10-14(17)19-18-12/h8,10,13H,4-7,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUUTBYQYASHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl2-(2-(6-chloropyridazin-3-yl)ethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.